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N-(4-ethylphenyl)-N'-(3-methoxyphenyl)urea
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Overview
Description
N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 3-methoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-(4-ethylphenyl)-N’-(3-hydroxyphenyl)urea.
Reduction: Formation of N-(4-ethylphenyl)-N’-(3-aminophenyl)urea.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethyl and methoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-N’-(3-methoxyphenyl)urea: Similar structure but with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-N’-(3-hydroxyphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea is unique due to the specific combination of the ethyl and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of these groups can also affect its physical properties, such as solubility and melting point.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-7-9-13(10-8-12)17-16(19)18-14-5-4-6-15(11-14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJIQOAQJGWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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